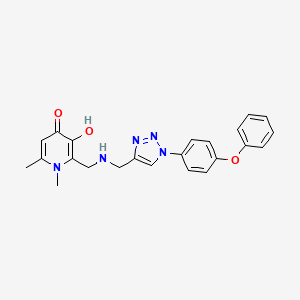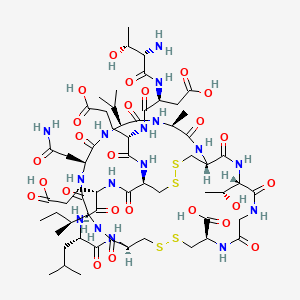
PqsR-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PqsR-IN-3 is a synthetic inhibitor of the Pseudomonas aeruginosa quorum sensing regulator PqsR (also known as MvfR). Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. PqsR is a key component of the alkyl-quinolone-dependent quorum sensing system in Pseudomonas aeruginosa, which regulates the production of virulence factors and biofilm formation . This compound is designed to inhibit this regulator, thereby reducing the pathogenicity of Pseudomonas aeruginosa.
Méthodes De Préparation
The synthesis of PqsR-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
PqsR-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline scaffold.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
PqsR-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of PqsR inhibitors and to develop new derivatives with improved activity.
Biology: Employed in research to understand the role of quorum sensing in bacterial communication and virulence.
Medicine: Investigated as a potential therapeutic agent to treat infections caused by Pseudomonas aeruginosa by inhibiting quorum sensing and reducing virulence.
Industry: Potentially used in the development of anti-biofilm coatings and materials to prevent bacterial colonization on surfaces .
Mécanisme D'action
PqsR-IN-3 exerts its effects by binding to the ligand-binding domain of the PqsR protein, preventing the activation of quorum sensing genes. This inhibition disrupts the production of virulence factors such as pyocyanin, elastase, and rhamnolipid, which are essential for the pathogenicity of Pseudomonas aeruginosa. The molecular targets involved include the PqsR protein and the downstream genes regulated by this transcriptional regulator .
Comparaison Avec Des Composés Similaires
PqsR-IN-3 is compared with other similar compounds, such as quinoline-based derivatives and quinazolinone analogues. These compounds also target the PqsR protein but may differ in their binding affinity, specificity, and overall inhibitory activity. For example, quinoline-based derivatives have been shown to inhibit the quorum sensing system via the pqs pathway, while quinazolinone analogues may have different substituents that enhance their activity .
Similar compounds include:
- Quinoline-based derivatives
- Quinazolinone analogues
- Other PqsR inhibitors with different chemical scaffolds .
This compound is unique due to its specific binding interactions with the PqsR protein, which result in effective inhibition of quorum sensing and reduction of virulence in Pseudomonas aeruginosa .
Propriétés
Formule moléculaire |
C23H23N5O3 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
3-hydroxy-1,6-dimethyl-2-[[[1-(4-phenoxyphenyl)triazol-4-yl]methylamino]methyl]pyridin-4-one |
InChI |
InChI=1S/C23H23N5O3/c1-16-12-22(29)23(30)21(27(16)2)14-24-13-17-15-28(26-25-17)18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-12,15,24,30H,13-14H2,1-2H3 |
Clé InChI |
IUQMDUGXGUPFQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1C)CNCC2=CN(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)
![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)



![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)

